3-(4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}phenyl)-2H-chromen-2-one
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Overview
Description
3-{4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-aminophenyl-2H-chromen-2-one. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of photosensitive materials and dyes.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]AMINO}PHENYL}-2H-CHROMEN-2-ONE
- 3-{4-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}PHENYL}-2H-CHROMEN-2-ONE
Uniqueness
The uniqueness of 3-{4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-2H-CHROMEN-2-ONE lies in its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and biological activities. This compound exhibits higher potency and selectivity in its biological applications compared to its analogs .
Properties
Molecular Formula |
C22H13Cl2NO2 |
---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methylideneamino]phenyl]chromen-2-one |
InChI |
InChI=1S/C22H13Cl2NO2/c23-19-10-5-14(11-20(19)24)13-25-17-8-6-15(7-9-17)18-12-16-3-1-2-4-21(16)27-22(18)26/h1-13H |
InChI Key |
ICVSHPGONGPLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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